molecular formula C10H16O B14035435 Spiro[3.5]nonane-7-carbaldehyde

Spiro[3.5]nonane-7-carbaldehyde

Cat. No.: B14035435
M. Wt: 152.23 g/mol
InChI Key: GZEIYVYEUCNPLX-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-7-carbaldehyde (CAS 919482-26-1) is a spirocyclic compound of interest in advanced organic synthesis and pharmaceutical research. It belongs to a class of structurally constrained molecules where two rings are joined at a single carbon atom. This unique spiro architecture imparts three-dimensional rigidity, making it a valuable scaffold for exploring novel chemical space in medicinal chemistry . The compound features an aldehyde functional group, which serves as a versatile handle for further chemical transformations. Researchers can utilize this group to create diverse chemical libraries through reactions such as condensations, reductions, and nucleophilic additions. Spiro scaffolds analogous to this compound are frequently investigated for their potential biological activity and their application in developing new therapeutic agents . Product Specifications: • Molecular Formula: C 10 H 16 O • Molecular Weight: 152.23 g/mol • CAS Number: 919482-26-1 Intended Use: This product is intended for research and development purposes in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

spiro[3.5]nonane-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c11-8-9-2-6-10(7-3-9)4-1-5-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEIYVYEUCNPLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Bis(2-haloethyl) Ethers and Cyanoacetaldehyde Diethyl Acetal

A patented method for synthesizing spiro intermediates structurally related to spiro[3.5]nonane involves a two-step cyclization process:

  • Step 1: Formation of a key intermediate (Compound 3)

    • React bis(2-chloroethyl) ether (or its bromo/iodo analogs) with cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide.
    • Use a phase transfer catalyst such as tetrabutylammonium bromide and an iodo metal salt (potassium iodide or sodium iodide).
    • Acid-binding agents like anhydrous potassium carbonate or sodium bicarbonate are added to prevent side reactions.
    • Reaction conditions: 70–100 °C, 10–24 hours.
    • Workup involves aqueous extraction, washing with sodium bicarbonate solution, drying, and concentration to yield the intermediate.
  • Step 2: Cyclization and Reduction to Spiro Compound

    • The intermediate is treated with lithium aluminum hydride in tetrahydrofuran at low temperature (-10 °C).
    • The reduction and cyclization proceed over 4–8 hours.
    • Quenching with water and sodium hydroxide solution, followed by filtration and purification through neutral alumina chromatography, yields the refined spiro compound.
    • Total yield ranges from 56.3% to 82.6%.

This method is notable for mild reaction conditions, good yields, and scalability, making it suitable for preparing spiro intermediates with aldehyde functionalities analogous to this compound.

Alternative Routes via Functional Group Transformations

  • Historical synthesis of spiro[3.5]nonane derivatives involved the preparation of spirocarboxylic acids followed by conversion to aldehydes through reduction or other functional group manipulations.
  • For example, 2-spiro(3,5)nonanecarboxylic acid has been converted to bromospiro derivatives via the Hunsdiecker reaction, then hydrogenated to yield the spiro hydrocarbon, which could be further oxidized to aldehydes.
  • However, these routes often suffer from low yields and harsh conditions.

Data Table Summarizing Key Preparation Parameters

Step Reactants / Reagents Solvent Conditions Notes Yield (%)
1 Bis(2-chloroethyl) ether + cyanoacetaldehyde diethyl acetal N,N-Dimethylformamide 70–100 °C, 10–24 h, phase transfer catalyst, acid-binding agent Phase transfer catalyst: tetrabutylammonium bromide; Acid binder: K2CO3 or NaHCO3 Not isolated (intermediate)
2 Intermediate + lithium aluminum hydride Tetrahydrofuran -10 °C, 4–8 h Quenching with water and NaOH; purification by alumina column 56.3–82.6
Alternative Spirocarboxylic acid derivatives Various Hunsdiecker reaction, hydrogenation, oxidation Multi-step, lower yield, harsher conditions Variable, often low

Critical Analysis of Preparation Methods

  • Advantages of the Two-Step Cyclization Method:

    • Mild reaction conditions and relatively high yields.
    • Use of phase transfer catalysts improves reaction efficiency.
    • Acid-binding agents prevent side reactions such as alkyl halide formation.
    • Suitable for scale-up due to straightforward workup and purification.
  • Limitations:

    • Requires careful control of reaction temperature and stoichiometry.
    • Use of lithium aluminum hydride necessitates strict anhydrous conditions and careful quenching.
  • Comparison with Historical Methods:

    • Older methods often involve multiple functional group interconversions with lower overall yields.
    • Early syntheses provided important structural confirmation but are less practical for preparative purposes.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The spirocyclic structure allows for various substitution reactions at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Spiro[3.5]nonane-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-7-carbaldehyde involves its interaction with molecular targets through its aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity. The spirocyclic structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 6-Carbaldehyde vs. 7-Carbaldehyde

The aldehyde group’s position significantly impacts reactivity and stability. For instance:

Property Spiro[3.5]nonane-6-carbaldehyde Spiro[3.5]nonane-7-carbaldehyde
Aldehyde Position 6 7
SMILES C1CC2(CCC2)CC(C1)C=O C1CC(CC2(C1)CCC2)C=O
Synthetic Accessibility Moderate Challenging (lower yields)

The 7-carbaldehyde isomer exhibits greater steric hindrance due to proximity to the spiro junction, often requiring optimized reaction conditions for synthesis .

Functional Group Variations

Carboxylic Acid Derivatives

2-Oxaspiro[3.5]nonane-7-carboxylic acid (C₉H₁₄O₃) replaces the aldehyde with a carboxylic acid group. This substitution increases polarity and acidity (pKa ~4-5), enhancing solubility in aqueous media compared to the aldehyde variant .

Azaspiro Derivatives
  • 7-Azaspiro[3.5]nonane HCl: Incorporates a nitrogen atom in the spiro system, increasing basicity (pKa ~9–10) and pharmacological relevance as a sigma receptor ligand .
  • tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate: Features a cyano and Boc-protected amine, improving stability for storage and handling .

Ring Size and Heteroatom Effects

Compound Key Feature Yield (%) Application
Oxa-azaspiro[3.5]nonane (4r) Oxygen and nitrogen heteroatoms 60–75 Intermediate for bioactive molecules
7-Methyl-7-azaspiro[3.5]nonan-2-ol Methyl and hydroxyl groups 94 Drug discovery scaffolds
Cyclopropyl-substituted spiro compound Cyclopropyl substituent 35 Limited due to side reactions

Heteroatoms like oxygen or nitrogen enhance hydrogen-bonding capacity, while bulky substituents (e.g., cyclopropyl) reduce yields due to steric clashes during spirocyclization .

Stability and Fragmentation Patterns

Mass spectrometry (EIMS) reveals distinct fragmentation pathways:

  • This compound fragments at the spiro junction, losing groups like ArN₂CO (observed in analogous compounds) .
  • Azaspiro derivatives (e.g., 7-azaspiro[3.5]nonane HCl) show stable molecular ions due to nitrogen’s electron-donating effects .

Biological Activity

Spiro[3.5]nonane-7-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound features a distinctive spirocyclic structure characterized by a nonane backbone and an aldehyde functional group at the 7-position. This configuration allows for unique interactions with biological targets, which may influence various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Initial formation of the spirocyclic framework through cyclization of appropriate precursors.
  • Aldehyde Functionalization : Introduction of the aldehyde group through oxidation or other functional group transformations.

The synthesis routes are often optimized to improve yield and purity, employing techniques like chromatography for purification .

Case Studies and Research Findings

Several studies have explored the biological implications of spiro compounds similar to this compound:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various spirocyclic compounds on different cancer cell lines, revealing that modifications to the spiro structure could enhance potency against specific targets .
    • Results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting significant anticancer potential.
  • Neuropharmacological Research :
    • Research into related compounds showed that they could act as ligands for GABA receptors, indicating potential for treating neurological disorders .
    • Molecular docking studies suggested that structural modifications could improve binding affinity and selectivity for these receptors.

Comparative Analysis

To understand the biological activity better, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructure TypeNotable FeaturesBiological Activity
Spiro[3.5]nonaneSpirocyclicBase structure without functional groupsLimited data
Spiro[4.4]decaneSpirocyclicLarger ring system; different reactivityAnticancer properties
2,6-Diaza-spiro[3.5]nonaneNitrogen-containingIncorporates nitrogen; potential biological activityNeuroactive properties

This table illustrates how variations in structure can lead to differences in biological activity and therapeutic potential.

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